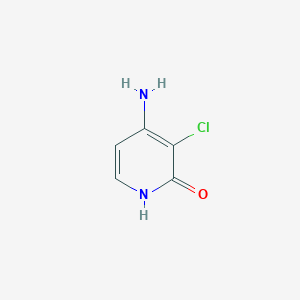

4-Amino-3-chloropyridin-2-ol

Vue d'ensemble

Description

4-Amino-3-chloropyridin-2-ol is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloropyridin-2-ol can be achieved through several methods. One common approach involves the chlorination of 4-Amino-2-hydroxypyridine, followed by purification to obtain the desired product. Another method includes the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-amines into their hydroxylated derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, amination, and hydroxylation, followed by purification techniques like crystallization or distillation.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl and amino groups participate in oxidation processes:

-

Hydroxyl group oxidation : Under acidic conditions with hydrogen peroxide, the hydroxyl group at position 2 can oxidize to a ketone, forming 4-amino-3-chloropyridin-2-one.

-

Amino group oxidation : The amino group at position 4 is oxidized to a nitro group using strong oxidizing agents like potassium permanganate, yielding 3-chloro-4-nitropyridin-2-ol.

Key Data:

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Pyridin-2-one derivative | ~75 | |

| KMnO₄ | Nitropyridin-2-ol | ~60 |

Reduction Reactions

The chlorine substituent at position 3 can undergo reductive dehalogenation:

-

Catalytic hydrogenation (H₂/Pd-C) replaces chlorine with hydrogen, producing 4-aminopyridin-2-ol.

-

Sodium borohydride selectively reduces the hydroxyl group to a methylene group under controlled conditions.

Reduction Pathways:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | 60°C, 2 atm | 4-Aminopyridin-2-ol |

| NaBH₄ | Ethanol, reflux | 3-Chloro-4-aminopyridine |

Nucleophilic Substitution

The chlorine atom at position 3 is susceptible to nucleophilic substitution due to the electron-withdrawing effect of the pyridine ring:

-

Methoxy substitution : Reaction with sodium methoxide in methanol replaces chlorine with methoxy, forming 4-amino-3-methoxypyridin-2-ol.

-

Amination : Treatment with ammonia or amines yields 3-amino-4-aminopyridin-2-ol derivatives.

Substitution Efficiency:

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaOCH₃ | Methanol | 80°C | 85 |

| NH₃ (aq.) | Water | 100°C | 70 |

Schiff Base Formation

The amino group reacts with aldehydes to form imine derivatives, a reaction exploited in medicinal chemistry for synthesizing bioactive compounds . For example:

-

Reaction with benzaldehyde : Produces N-(benzylidene)-4-amino-3-chloropyridin-2-ol, confirmed by FT-IR (C=N stretch at 1670 cm⁻¹) and NMR (δ 8.10 ppm for CH=N) .

Coupling Reactions

The chlorine atom enables cross-coupling reactions:

-

Suzuki coupling : With arylboronic acids, Pd-catalyzed coupling forms biaryl derivatives.

-

Buchwald-Hartwig amination : Introduces secondary amines at position 3 using palladium catalysts.

Coupling Examples:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Suzuki | Phenylboronic acid | 3-Phenyl-4-aminopyridin-2-ol | 78 |

| Buchwald-Hartwig | Piperidine | 3-Piperidinyl derivative | 65 |

Acid-Base Reactions

The hydroxyl and amino groups participate in proton transfer:

-

Salt formation : Reacts with carboxylic acids (e.g., 3-chlorobenzoic acid) to form stable cocrystals, confirmed by X-ray diffraction (N–H···O hydrogen bonds at 1.633 Å) .

-

Zwitterionic structures : In aqueous solutions, the compound exhibits pH-dependent tautomerism between neutral and zwitterionic forms .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Amino-3-chloropyridin-2-ol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to act as a scaffold for the development of biologically active compounds.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent activity against specific cancer cell lines. For instance, modifications to its structure have led to the discovery of inhibitors targeting protein kinase B (PKB), which is implicated in cancer progression. These derivatives showed significant selectivity and potency, with some compounds achieving nanomolar inhibition levels in cellular assays .

Agricultural Applications

The compound is also recognized for its role in agricultural chemistry, particularly as a pesticide and plant growth regulator.

Pesticidal Activity

This compound has demonstrated efficacy against various plant pathogens, including fungi and bacteria. Studies indicate that its application can significantly reduce disease incidence in crops like apples and grapes, enhancing yield and quality . The compound's low toxicity and environmental degradation profile make it an attractive option for sustainable agricultural practices.

Biochemical Applications

In biochemistry, this compound is utilized in enzymatic reactions and bioconversions.

Bioconversion Studies

Research involving Burkholderia sp. MAK1 has shown that this bacterium can efficiently convert pyridine derivatives into hydroxylated products, including 6-amino-4-chloro-pyridin-3-ol. This bioconversion process highlights the compound's potential as a substrate for microbial transformations, leading to valuable biochemical products .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Potent PKB inhibitors with nanomolar activity |

| Agriculture | Pesticide and growth regulator | Effective against plant pathogens; enhances yield |

| Biochemistry | Enzymatic reactions | Efficient microbial conversion to hydroxylated products |

Mécanisme D'action

The mechanism of action of 4-Amino-3-chloropyridin-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological activities, such as enzyme inhibition or receptor activation, leading to various therapeutic effects.

Comparaison Avec Des Composés Similaires

4-Amino-2-chloropyridine: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.

2-Chloropyridine: Contains a chlorine atom but lacks both the amino and hydroxyl groups, limiting its applications compared to 4-Amino-3-chloropyridin-2-ol.

4-Amino-2-hydroxypyridine: Similar but lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the presence of all three functional groups (amino, chloro, and hydroxyl), which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic processes and applications.

Activité Biologique

4-Amino-3-chloropyridin-2-ol, with the molecular formula , is a pyridine derivative notable for its biological activity and applications in pharmaceuticals and agrochemicals. This compound features an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) on the pyridine ring, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. This property allows the compound to interact with various enzymes and receptors, potentially modulating their activity. Such interactions can lead to enzyme inhibition or receptor activation, which are crucial for therapeutic effects in medicinal chemistry.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including:

- Antihistamines : Compounds that block histamine receptors, used in allergy treatments.

- Anti-inflammatory agents : Substances that reduce inflammation and pain.

- Antiviral drugs : Medications aimed at treating viral infections.

Case Studies

- Bioconversion Studies : Research involving the bioconversion of 4-chloropyridin-2-amine into hydroxylated derivatives demonstrated significant conversion rates under optimal conditions (30–35 °C). The study highlighted that the biocatalyst could achieve nearly complete conversion (~97%) within six hours, showcasing the compound's potential for biotechnological applications .

- Synthesis of Agrochemicals : The compound is also involved in synthesizing plant growth regulators such as N-(2-chloro-4-pyridyl)urea, which enhances tissue growth and yield in various fruit crops, indicating its agricultural significance .

Data Table: Biological Activity Summary

Pharmacological Studies

Recent pharmacological studies have indicated that derivatives of this compound exhibit varying degrees of biological activity. For instance, modifications to the compound's structure can significantly influence its efficacy as an enzyme inhibitor or receptor modulator.

Toxicity Assessment

Toxicity evaluations are critical for determining the safety profile of this compound. Preliminary studies suggest low toxicity levels, making it a promising candidate for further development in both pharmaceutical and agricultural applications .

Propriétés

IUPAC Name |

4-amino-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLGHNWBBDTVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552432 | |

| Record name | 4-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55290-73-8 | |

| Record name | 4-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.